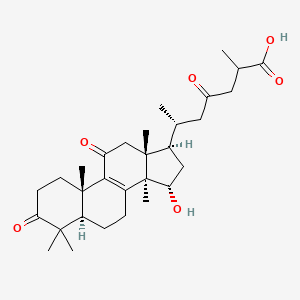

Ganolucidic acid A

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C30H44O6 |

|---|---|

Molekulargewicht |

500.7 g/mol |

IUPAC-Name |

(6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |

InChI |

InChI=1S/C30H44O6/c1-16(12-18(31)13-17(2)26(35)36)20-14-24(34)30(7)19-8-9-22-27(3,4)23(33)10-11-28(22,5)25(19)21(32)15-29(20,30)6/h16-17,20,22,24,34H,8-15H2,1-7H3,(H,35,36)/t16-,17?,20-,22+,24+,28+,29-,30-/m1/s1 |

InChI-Schlüssel |

XRXBNTYHQXKSAO-SXTFGQQDSA-N |

Isomerische SMILES |

C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O |

Kanonische SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Ganolucidic Acid A: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganolucidic acid A, a prominent member of the lanostane-type triterpenoids isolated from the revered medicinal mushroom Ganoderma lucidum, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery and isolation of Ganolucidic acid A, detailing the experimental protocols for its extraction, purification, and characterization. Furthermore, this document elucidates the key signaling pathways modulated by this bioactive compound, offering insights into its potential therapeutic applications. Quantitative data are systematically presented in tables for clarity and comparative analysis, while complex biological and experimental workflows are visualized through detailed diagrams.

Introduction

Ganoderma lucidum, commonly known as Lingzhi or Reishi, has been a cornerstone of traditional medicine in East Asia for centuries. Its therapeutic properties are largely attributed to a rich diversity of secondary metabolites, among which the triterpenoids are of particular importance. Ganolucidic acid A, a C30 lanostane triterpenoid, is one of the significant bioactive constituents of G. lucidum.[1][2] This guide serves as a technical resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development, providing in-depth information on Ganolucidic acid A.

Discovery and Physicochemical Properties

Ganolucidic acid A was first isolated from Ganoderma lucidum, contributing to the understanding of the complex chemistry of this medicinal fungus. It belongs to the larger class of ganoderic acids, which are highly oxidized lanostane-type triterpenoids.

Table 1: Physicochemical Properties of Ganolucidic Acid A

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₄O₆ | [3] |

| Molecular Weight | 500.67 g/mol | [3] |

| Class | Lanostane Triterpenoid | [4] |

| Appearance | White powder/crystals | General knowledge |

| Solubility | Soluble in methanol, ethanol, chloroform | [5] |

Experimental Protocols: Isolation and Purification

The isolation of Ganolucidic acid A from Ganoderma lucidum involves a multi-step process encompassing extraction, fractionation, and purification. The following protocols are based on established methodologies.

Extraction

Protocol 3.1.1: Ethanol Extraction

-

Preparation of Material: Dried fruiting bodies of Ganoderma lucidum are pulverized into a fine powder.

-

Extraction: The powder is subjected to extraction with 80-95% ethanol. A common solid-to-liquid ratio is 1:15 to 1:20 (w/v).

-

Conditions: The mixture is typically heated under reflux or macerated with stirring for several hours to enhance extraction efficiency. This process is often repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

Protocol 3.1.2: Supercritical Fluid Extraction (SFE)

-

Preparation: Ground Ganoderma lucidum is packed into an extraction vessel.

-

Extraction: Liquid carbon dioxide, often with a polar co-solvent like ethanol (5-20% by weight), is passed through the material.

-

Conditions: Typical conditions involve pressures ranging from 1500 to 4500 psi and temperatures between 20 to 35°C.

-

Collection: The supercritical fluid containing the extracted compounds is depressurized, causing the CO₂ to vaporize and leaving behind the extract.

Purification

Protocol 3.2.1: Liquid-Liquid Partitioning and Column Chromatography

-

Initial Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Ganolucidic acid A, being a moderately polar compound, typically enriches in the chloroform or ethyl acetate fraction.

-

Silica Gel Column Chromatography: The enriched fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, commonly a mixture of chloroform and methanol or hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing Ganolucidic acid A are further purified using a Sephadex LH-20 column, eluted with methanol or a methanol-water mixture. This step separates molecules based on size and polarity.

-

Recrystallization: The purified Ganolucidic acid A is recrystallized from a suitable solvent, such as methanol, to obtain a high-purity crystalline product.

Caption: Workflow for the Isolation and Purification of Ganolucidic Acid A.

Quantitative Data

The concentration of Ganolucidic acid A in Ganoderma lucidum can vary depending on the strain, cultivation conditions, and the part of the mushroom analyzed.

Table 2: Quantitative Analysis of Ganolucidic Acid A in Ganoderma lucidum

| Source Material | Extraction Method | Analytical Method | Ganolucidic Acid A Content | Reference |

| Dehydrated Fruiting Bodies | Not specified | HPLC | 0.8502 - 0.9241 mg/100 mg | [1] |

| Ethanol Extract of Fruiting Bodies | Ethanol | Not specified | 2.8 mg/g | [6] |

| Fruiting Bodies | Salicylic acid induction | Not specified | Increased content compared to control | [7] |

Table 3: Yield and Purity from a Patented Extraction Method

| Parameter | Value | Reference |

| Initial Purity after Column Chromatography | > 85% | Patent CN104031107A |

| Final Purity after Recrystallization | > 97.5% | Patent CN104031107A |

| Total Yield in the Drug | 35% | Patent CN104031107A |

Characterization Data

The structural elucidation of Ganolucidic acid A is primarily achieved through spectroscopic techniques.

Table 4: Spectroscopic Data for Ganolucidic Acid A

| Technique | Data | Reference |

| Mass Spectrometry (MS) | Molecular Ion: m/z 500.3137 [M]+. Characteristic fragmentation includes the loss of water molecules and cleavage of the side chain.[3][5] | [3][5] |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): Specific proton chemical shifts and coupling constants are used for structural assignment. (Detailed data not consistently available in a single source) | [8][9][10] |

| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): Characteristic signals for carbonyls, olefins, and the steroid nucleus are observed. (Detailed data not consistently available in a single source) | [8][9][11] |

Note: While NMR is a standard characterization method, a consolidated and publicly available dataset of assigned chemical shifts for Ganolucidic acid A is not readily found in the searched literature. Researchers should refer to specialized publications for detailed spectral assignments.

Biological Activity and Signaling Pathways

Ganolucidic acid A exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. These activities are mediated through its interaction with several key cellular signaling pathways.[3]

Inhibition of the JAK/STAT Pathway

Ganolucidic acid A has been shown to suppress the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. It can inhibit the phosphorylation of JAK1 and JAK2, which in turn prevents the phosphorylation and nuclear translocation of STAT3.[4][12] This inhibition leads to the downregulation of STAT3 target genes involved in cell proliferation and survival.

Caption: Ganolucidic Acid A Inhibition of the JAK/STAT Pathway.

Modulation of the NF-κB Pathway

The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. Ganolucidic acid A can inhibit the activation of the NF-κB pathway.[13] It is suggested to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[14][15][16]

Caption: Ganolucidic Acid A Modulation of the NF-κB Pathway.

Regulation of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is crucial for cell growth, proliferation, and survival. Ganolucidic acid A has been reported to inactivate this pathway.[17][18] By inhibiting the phosphorylation of key components like Akt and mTOR, Ganolucidic acid A can induce apoptosis and autophagy in cancer cells.[17]

Caption: Ganolucidic Acid A Regulation of the PI3K/Akt/mTOR Pathway.

Conclusion

Ganolucidic acid A stands out as a promising bioactive compound from Ganoderma lucidum with well-documented anti-inflammatory and anti-cancer properties. The methodologies for its isolation and purification are well-established, enabling the acquisition of high-purity material for research and development. Its ability to modulate key signaling pathways such as JAK/STAT, NF-κB, and PI3K/Akt/mTOR underscores its therapeutic potential. This technical guide provides a foundational resource for scientists and researchers, aiming to facilitate further investigation into the pharmacological applications of Ganolucidic acid A and its potential translation into novel therapeutic agents. Further research is warranted to fully elucidate its detailed spectroscopic characteristics and to explore its full spectrum of biological activities in preclinical and clinical settings.

References

- 1. myfoodresearch.com [myfoodresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. Screening and Analysis of the Marker Components in Ganoderma lucidum by HPLC and HPLC-MSn with the Aid of Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of the JAK-STAT3 signaling pathway by ganoderic acid A enhances chemosensitivity of HepG2 cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scialert.net [scialert.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of the JAK-STAT3 Signaling Pathway by Ganoderic Acid A Enhances Chemosensitivity of HepG2 Cells to Cisplatin | Semantic Scholar [semanticscholar.org]

- 13. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 14. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular mechanisms of the chemical constituents from anti-inflammatory and antioxidant active fractions of Ganoderma neo-japonicum Imazeki - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Ganolucidic Acid A: A Comprehensive Technical Overview of its Core Chemical Properties and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganolucidic acid A is a highly oxygenated lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. This fungus has been a cornerstone of traditional Asian medicine for centuries, revered for its diverse therapeutic properties. Modern scientific investigation has identified a vast array of bioactive compounds within Ganoderma lucidum, with triterpenoids like Ganolucidic acid A being of significant interest due to their potential pharmacological activities. These activities include anti-inflammatory, antioxidant, and antitumor effects. This technical guide provides an in-depth exploration of the fundamental chemical properties of Ganolucidic acid A, detailed experimental protocols for its isolation and characterization, and an examination of its interaction with key cellular signaling pathways.

Basic Chemical Properties of Ganolucidic Acid A

Ganolucidic acid A possesses a complex tetracyclic triterpenoid structure, which is foundational to its biological activity. The precise arrangement of functional groups and stereochemistry are critical for its interaction with molecular targets. A summary of its key chemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C30H44O6 | [1] |

| Molecular Weight | 500.7 g/mol | [1] |

| CAS Number | 98665-21-5 | [2] |

| IUPAC Name | (15α)-15-hydroxy-3,11,23-trioxo-Lanost-8-en-26-oic acid | N/A |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

| Physical State | Crystalline solid (for related ganoderic acids) | [4] |

Experimental Protocols

The isolation and purification of Ganolucidic acid A from Ganoderma lucidum is a multi-step process requiring careful execution to ensure a high-purity final product. The following protocols are based on established methodologies for the extraction and purification of ganoderic acids.

Extraction of Crude Ganoderic Acids

This protocol outlines a conventional solvent extraction method.

Materials:

-

Dried and powdered fruiting bodies of Ganoderma lucidum

-

80% (w/w) ethanol-water solution

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Macerate the powdered Ganoderma lucidum with an 80% ethanol-water solution at room temperature. The ratio of solvent to raw material should be sufficient to ensure thorough wetting and extraction, typically 10:1 (v/w).

-

Agitate the mixture for a specified period, for example, 24 hours, to facilitate the extraction of triterpenoids.

-

Separate the extract from the solid residue by filtration.

-

Repeat the extraction process with the residue two more times to maximize the yield.

-

Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract rich in ganoderic acids[5].

Purification of Ganolucidic Acid A

This protocol describes a general approach to purify Ganolucidic acid A from the crude extract using column chromatography.

Materials:

-

Crude ganoderic acid extract

-

Silica gel (for column chromatography)

-

Sephadex LH-20 (for gel filtration chromatography)

-

Solvents for elution (e.g., chloroform, acetone, methanol)

-

Thin Layer Chromatography (TLC) plates for fraction analysis

Procedure:

-

Dissolve the crude extract in a minimal amount of a suitable solvent.

-

Apply the dissolved extract to a silica gel column pre-equilibrated with a non-polar solvent.

-

Elute the column with a gradient of increasing polarity, for instance, a chloroform-acetone or chloroform-methanol gradient[6].

-

Collect fractions and monitor the separation using TLC to identify fractions containing Ganolucidic acid A.

-

Pool the fractions rich in Ganolucidic acid A and concentrate them.

-

For further purification, subject the concentrated fractions to gel filtration chromatography on a Sephadex LH-20 column, eluting with methanol[6].

-

Collect and concentrate the purified fractions to yield Ganolucidic acid A.

-

The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC)[7].

Recrystallization for High Purity Ganolucidic Acid A

To obtain high-purity crystalline Ganolucidic acid A, a recrystallization step can be performed.

Materials:

-

Purified Ganolucidic acid A

-

Methanol

Procedure:

-

Dissolve the purified Ganolucidic acid A in a minimal amount of hot methanol.

-

Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator to promote crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold methanol to remove any remaining impurities.

-

Dry the crystals under vacuum to obtain high-purity Ganolucidic acid A, which can achieve a purity of over 97.5%[5].

Biological Activity and Signaling Pathways

Ganolucidic acid A has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. One of the well-documented targets is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. The JAK/STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.

Ganolucidic acid A has been demonstrated to inhibit the JAK/STAT3 signaling pathway. It can suppress both the constitutive and IL-6-induced phosphorylation of STAT3 by inhibiting the activity of JAK1 and JAK2 kinases[8]. This inhibition of STAT3 phosphorylation prevents its dimerization, nuclear translocation, and subsequent gene transcription.

Below is a diagram illustrating the inhibitory effect of Ganolucidic acid A on the JAK/STAT signaling pathway.

Caption: Inhibition of the JAK/STAT signaling pathway by Ganolucidic acid A.

Conclusion

Ganolucidic acid A stands out as a promising natural product with well-defined chemical properties and significant biological activities. Its ability to be isolated and purified in high yields allows for detailed investigation of its therapeutic potential. The modulation of critical signaling pathways, such as the JAK/STAT pathway, by Ganolucidic acid A underscores its potential as a lead compound for the development of novel therapeutics for a range of diseases, including cancer and inflammatory conditions. Further research into its molecular mechanisms of action and in vivo efficacy is warranted to fully elucidate its therapeutic applications.

References

- 1. ganolucidic acid D | C30H44O6 | CID 122201289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ganolucidic acid A | CAS:98665-21-5 | Manufacturer ChemFaces [chemfaces.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Screening and Analysis of the Marker Components in Ganoderma lucidum by HPLC and HPLC-MSn with the Aid of Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of the JAK-STAT3 signaling pathway by ganoderic acid A enhances chemosensitivity of HepG2 cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

Ganolucidic Acid A: A Comprehensive Technical Review of Its History, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganolucidic acid A is a highly oxygenated lanostane-type triterpenoid derived from the medicinal mushroom Ganoderma lucidum, a fungus with a rich history in traditional Asian medicine. Esteemed for its wide array of pharmacological effects, G. lucidum produces a complex profile of secondary metabolites, among which the triterpenoids, including ganolucidic acids, are of significant scientific interest. This technical guide provides a comprehensive literature review of Ganolucidic acid A, detailing its history, biological activities, underlying mechanisms of action through various signaling pathways, and the experimental protocols utilized for its study. All quantitative data has been summarized into structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized through detailed diagrams.

History and Discovery

The exploration of the chemical constituents of Ganoderma lucidum began in earnest in the latter half of the 20th century. While the broader class of ganoderic acids were first isolated in the early 1980s, with Ganoderic acids A and B being identified in 1982, the specific discovery of Ganolucidic acid A is part of the ongoing characterization of the vast array of triterpenoids within this fungus.[1] Lucidenic acids A, B, and C were first isolated in 1984.[1] Ganolucidic acid A, along with other related compounds, was subsequently isolated and its structure elucidated through spectroscopic analysis. These discoveries have paved the way for extensive investigation into its pharmacological properties.

Biological Activities and Therapeutic Potential

Ganolucidic acid A has demonstrated a remarkable spectrum of biological activities, positioning it as a promising candidate for further drug development. Its therapeutic potential spans anti-cancer, anti-inflammatory, neuroprotective, and antiviral applications.

Anti-Cancer Activity

Ganolucidic acid A exhibits potent cytotoxic and anti-proliferative effects against various cancer cell lines. It has been shown to induce apoptosis, inhibit cell invasion, and arrest the cell cycle in hepatocellular carcinoma, breast cancer, and other malignancies.[2]

Table 1: Anti-Cancer Activity of Ganolucidic Acid A

| Cell Line | Activity | IC50 Value | Reference |

| HepG2 (Hepatocellular Carcinoma) | Inhibition of cell viability (24h) | 187.6 µmol/l | [2] |

| HepG2 (Hepatocellular Carcinoma) | Inhibition of cell viability (48h) | 203.5 µmol/l | [2] |

| SMMC7721 (Hepatocellular Carcinoma) | Inhibition of cell viability (24h) | 158.9 µmol/l | [2] |

| SMMC7721 (Hepatocellular Carcinoma) | Inhibition of cell viability (48h) | 139.4 µmol/l | [2] |

Anti-Inflammatory Activity

Ganolucidic acid A has been shown to possess significant anti-inflammatory properties. It can suppress the production of pro-inflammatory mediators and modulate key signaling pathways involved in the inflammatory response. For instance, it has been demonstrated to alleviate neuroinflammation by suppressing the proliferation and activation of microglial cells.[3]

Neuroprotective Effects

Emerging evidence suggests that Ganolucidic acid A may have a neuroprotective role. It has been investigated for its potential to mitigate the pathological hallmarks of neurodegenerative diseases.[4] Its anti-inflammatory and antioxidant properties likely contribute to these effects.[3]

Antiviral Activity

Ganolucidic acid A has been identified as an inhibitor of viral proteases, particularly HIV-1 protease. This activity highlights its potential as a component of antiviral therapies.

Table 2: Antiviral Activity of Ganolucidic Acid A

| Virus | Target | IC50 Value | Reference |

| HIV-1 | Protease | 20-90 µM | [5][6] |

Mechanisms of Action: Signaling Pathways

The diverse biological activities of Ganolucidic acid A are mediated through its interaction with and modulation of several key intracellular signaling pathways.

JAK/STAT Signaling Pathway

Ganolucidic acid A has been shown to inhibit the JAK/STAT signaling pathway, which is often constitutively activated in cancer cells. By suppressing the phosphorylation of JAK2 and STAT3, it can inhibit the expression of STAT3 target genes involved in cell proliferation and survival.[7][8]

Caption: Ganolucidic acid A inhibits the JAK/STAT signaling pathway.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammation and cell survival. Ganolucidic acid A can suppress the activation of NF-κB, thereby downregulating the expression of NF-κB-regulated genes involved in inflammation, cell proliferation, and angiogenesis.[9][10]

Caption: Ganolucidic acid A inhibits the NF-κB signaling pathway.

mTOR Signaling Pathway

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Ganoderic acids, including likely Ganolucidic acid A, have been shown to inhibit mTOR signaling, which can contribute to their anti-cancer effects.[11]

Caption: Ganolucidic acid A inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Extraction and Isolation of Ganolucidic Acid A

A common method for the extraction and isolation of Ganolucidic acid A from Ganoderma lucidum involves solvent extraction followed by chromatographic purification.

Caption: General workflow for extraction and isolation of Ganolucidic acid A.

Detailed Methodology:

-

Preparation of Material: Dried fruiting bodies of Ganoderma lucidum are ground into a fine powder.

-

Extraction: The powder is extracted with an 80% aqueous ethanol solution.[12] Alternative solvents such as chloroform have also been used.[12]

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning. For instance, it can be dissolved in water and extracted with chloroform to separate compounds based on polarity.[12]

-

Column Chromatography: The organic layer is concentrated and subjected to multiple rounds of column chromatography for purification. This typically involves silica gel chromatography followed by Sephadex LH-20 gel chromatography.[12][13]

-

Recrystallization: The fractions containing Ganolucidic acid A are pooled and recrystallized, often using methanol, to obtain the pure compound.[12] Purity is typically assessed by HPLC.

In Vitro Anti-Cancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Ganolucidic acid A on cancer cells.

Methodology:

-

Cell Seeding: Cancer cells (e.g., HepG2, SMMC7721) are seeded in a 96-well plate at a specific density and incubated to allow for attachment.

-

Treatment: The cells are then treated with various concentrations of Ganolucidic acid A and incubated for different time points (e.g., 24, 48, 72 hours).[2]

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.[2]

In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide Production)

Objective: To assess the inhibitory effect of Ganolucidic acid A on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.

-

Cell Treatment: The cells are pre-treated with various concentrations of Ganolucidic acid A for a set period.

-

LPS Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and NO production.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

Griess Assay: The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.

-

Absorbance Reading: The absorbance is read at a specific wavelength, and the concentration of nitrite is determined from a standard curve.

Conclusion

Ganolucidic acid A, a prominent triterpenoid from Ganoderma lucidum, exhibits a wide range of promising biological activities, including potent anti-cancer, anti-inflammatory, neuroprotective, and antiviral effects. Its mechanisms of action involve the modulation of key cellular signaling pathways such as JAK/STAT, NF-κB, and mTOR. The established protocols for its extraction, isolation, and biological evaluation provide a solid foundation for further research. The comprehensive data presented in this technical guide underscores the significant therapeutic potential of Ganolucidic acid A and highlights the need for continued investigation to translate these preclinical findings into clinical applications.

References

- 1. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Biological Activity of Ganoderma lucidum on Neurodegenerative Diseases: The Interplay between Different Active Compounds and the Pathological Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of the JAK-STAT3 signaling pathway by ganoderic acid A enhances chemosensitivity of HepG2 cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ganoderma lucidum suppresses growth of breast cancer cells through the inhibition of Akt/NF-kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Mechanism of Action of Ganolucidic Acid A

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ganolucidic acid A (GAA) is a highly oxidized lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum.[1][2] For centuries, G. lucidum has been a cornerstone of traditional Eastern medicine, valued for its purported health-promoting and longevity-enhancing properties.[3][4] Modern scientific investigation has identified triterpenoids, particularly ganoderic acids like GAA, as key bioactive constituents responsible for a wide spectrum of pharmacological activities.[5][6] This technical guide provides an in-depth exploration of the molecular mechanisms through which Ganolucidic acid A exerts its primary anti-tumor effects, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. It details the modulation of critical signaling pathways, summarizes quantitative data from key studies, and provides an overview of the experimental protocols used to elucidate these actions.

Core Anti-Tumor Mechanisms of Action

Ganolucidic acid A is a multitarget agent that combats cancer progression through several coordinated mechanisms.[5] Its primary anti-tumor activities stem from its ability to inhibit cell proliferation, induce programmed cell death (apoptosis), halt cell cycle progression, and suppress cancer cell invasion and metastasis.[5]

Induction of Apoptosis

A primary mechanism of GAA's anti-cancer efficacy is the induction of apoptosis in malignant cells, while showing minimal toxicity to non-malignant cells.[7] Evidence points towards the activation of the intrinsic, or mitochondrial-mediated, apoptotic pathway.[5]

The process involves:

-

Upregulation of Pro-Apoptotic Proteins: GAA treatment leads to an increase in the expression of pro-apoptotic B-cell lymphoma-2 (Bcl-2) family proteins, such as Bax.[8]

-

Mitochondrial Disruption: The increased Bax/Bcl-2 ratio compromises the mitochondrial outer membrane potential.[8] This leads to the release of cytochrome c from the mitochondria into the cytosol.[5][8]

-

Caspase Cascade Activation: In the cytosol, cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. GAA has been shown to specifically increase the activity of initiator caspase-9 and executioner caspase-3.[5][8]

-

Execution of Apoptosis: Activated caspase-3 cleaves essential cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[5]

Cell Cycle Arrest

GAA effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 phase transition.[5] This prevents cells from entering the S phase (DNA synthesis), thereby inhibiting division. This mechanism is orchestrated by modulating the expression of key cell cycle regulatory proteins:

-

Downregulation of Cyclin D1: GAA treatment significantly decreases the expression of Cyclin D1, a protein essential for progression through the G1 phase.[5]

-

Upregulation of p21: Concurrently, GAA increases the expression of p21 (also known as cyclin-dependent kinase inhibitor 1), a protein that binds to and inhibits the activity of cyclin-CDK complexes, effectively putting a brake on the cell cycle.[5]

Inhibition of Cell Invasion and Metastasis

GAA has demonstrated the ability to suppress the invasive and metastatic potential of various cancer cells, including hepatocellular carcinoma and breast cancer.[5] While the precise mechanisms are still under investigation, it is understood that GAA interferes with processes critical for cell migration. This is consistent with the effects of other ganoderic acids, which have been shown to inhibit tumor invasion by downregulating the expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate cell movement.[5]

Modulation of Key Signaling Pathways

The anti-neoplastic effects of GAA are underpinned by its ability to modulate multiple intracellular signaling pathways that are often dysregulated in cancer.

-

JAK/STAT Pathway: GAA can inhibit the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway.[2][8] This pathway is crucial for cell proliferation and survival, and its inhibition by GAA contributes to the compound's anti-proliferative effects.[8]

-

p53-MDM2 Pathway: While direct action is still being elucidated, derivatives of GAA have been shown to induce apoptosis by regulating the p53 signaling pathway, potentially by inhibiting the interaction between the tumor suppressor p53 and its negative regulator, MDM2.[9][10] This prevents the degradation of p53, allowing it to trigger apoptosis.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. GAA has been shown to inhibit the PI3K/Akt/mTOR signaling cascade, contributing to its anti-cancer and anti-aging effects.[2][11][12]

-

NF-κB Pathway: The nuclear factor-κB (NF-κB) pathway is a key player in inflammation and cancer, promoting cell survival and proliferation. GAA can suppress the growth and invasiveness of cancer cells by inhibiting NF-κB.[5][11]

-

MicroRNA Regulation: In human leukemia Nalm-6 cells, GAA was found to downregulate the expression of oncogenic microRNAs, specifically miR-17-5p and miR-181b, which contributes to its apoptosis-inducing effects in hematologic malignancies.[13]

Quantitative Data Summary

The following tables summarize the quantitative data on the bioactivity of Ganolucidic acid A from cited research.

Table 1: Cytotoxicity of Ganolucidic Acid A

| Cell Line | Assay Type | Parameter | Value | Reference |

|---|---|---|---|---|

| Nalm-6 (Leukemia) | MTT | IC50 (48h) | 140 µg/mL | [13] |

| HepG2 (HCC) | CCK-8 | Proliferation | Significant inhibition in a dose-dependent manner | [5] |

| SMMC7721 (HCC) | CCK-8 | Proliferation | Significant inhibition in a dose-dependent manner |[5] |

HCC: Hepatocellular Carcinoma

Table 2: Effects on Apoptosis and Cell Cycle Markers

| Cell Line | Marker | Effect | Method | Reference |

|---|---|---|---|---|

| HepG2, SMMC7721 | Cleaved Caspase-3 | Increased | Western Blot | [5] |

| HepG2, SMMC7721 | Cyclin D1 | Decreased | Western Blot | [5] |

| HepG2, SMMC7721 | p21 | Increased | Western Blot | [5] |

| Nalm-6 | Apoptotic Index | Significantly increased | Flow Cytometry | [13] |

| Nalm-6 | miR-17-5p | Downregulated | qRT-PCR | [13] |

| Nalm-6 | miR-181b | Downregulated | qRT-PCR |[13] |

Experimental Protocols

The mechanisms of Ganolucidic acid A have been elucidated using a range of standard cell and molecular biology techniques.

Cell Viability and Proliferation Assay (MTT/CCK-8)

-

Principle: These colorimetric assays measure cell metabolic activity. Viable cells reduce a tetrazolium salt (MTT) or WST-8 (in CCK-8) to a colored formazan product, the absorbance of which is proportional to the number of living cells.

-

Methodology:

-

Cancer cells (e.g., HepG2, Nalm-6) are seeded in 96-well plates and allowed to adhere overnight.[5][13]

-

Cells are treated with various concentrations of Ganolucidic acid A (e.g., 25, 50, 100, 200 µg/mL) or a vehicle control (DMSO) for specified time periods (e.g., 24, 48, 72 hours).[5][13]

-

Following incubation, the MTT or CCK-8 reagent is added to each well and incubated for a further 1-4 hours.[5]

-

The resulting formazan is solubilized (for MTT), and the absorbance is measured using a microplate reader at the appropriate wavelength.

-

Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[13]

-

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

-

Principle: Flow cytometry is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

-

Methodology:

-

Cells are treated with GAA at a predetermined concentration (e.g., the IC50 value) for a specified time (e.g., 48 hours).[13]

-

Both floating and adherent cells are harvested, washed with PBS, and resuspended in a binding buffer.

-

Cells are stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[13]

-

The stained cells are analyzed promptly by a flow cytometer. The percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic) is quantified.[13]

-

Cell Cycle Analysis

-

Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

-

Methodology:

-

Cells are treated with GAA as described above.

-

Cells are harvested, washed, and fixed in cold 70% ethanol to permeabilize the membranes.[5]

-

The fixed cells are washed and then stained with a DNA-intercalating dye, typically Propidium Iodide, in the presence of RNase A to prevent staining of double-stranded RNA.[5]

-

The DNA content of individual cells is measured by flow cytometry, and the percentage of cells in each phase of the cell cycle is determined using analysis software.[5]

-

Western Blot Analysis

-

Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with specific antibodies.

-

Methodology:

-

Following treatment with GAA, cells are lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against target proteins (e.g., cleaved caspase-3, cyclin D1, p21, β-actin).[5]

-

The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[5]

-

References

- 1. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. Induction of apoptosis and ganoderic acid biosynthesis by cAMP signaling in Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential Active Compounds of Ganoderma lucidum and Their Anticancer Effects: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]

The Pharmacological Activities of Ganolucidic Acid A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganolucidic acid A (GAA), a highly oxidized lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant scientific interest for its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of GAA's biological effects, focusing on its anti-cancer, anti-inflammatory, neuroprotective, hepatoprotective, and antimicrobial properties. Detailed experimental methodologies, quantitative data, and visualizations of the key signaling pathways are presented to facilitate further research and drug development efforts.

Pharmacological Activities

Ganolucidic acid A exhibits a broad spectrum of pharmacological effects, positioning it as a promising candidate for the development of novel therapeutics for a range of diseases.

Anti-Cancer Activity

GAA has demonstrated significant anti-tumor effects across various cancer cell lines. Its mechanisms of action are multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Key Mechanisms:

-

Induction of Apoptosis: GAA treatment leads to caspase-dependent apoptotic cell death. This is characterized by an increase in the activity of caspases 9 and 3, upregulation of the pro-apoptotic proteins BIM and BAX, and a subsequent loss of mitochondrial membrane potential with the release of cytochrome c[1]. Furthermore, a derivative of GAA has been shown to induce apoptosis by regulating the p53 signaling pathway through binding to MDM2[2].

-

Cell Cycle Arrest: GAA can induce cell cycle arrest at the G0/G1 phase, thereby inhibiting the proliferation of cancer cells. This is accompanied by a decrease in the expression of cyclin D1 and an increase in p21[3].

-

Inhibition of Invasion and Metastasis: GAA has been shown to suppress the migration and invasion of cancer cells[3]. It can also decrease tumor metastasis to the liver in vivo[1].

Anti-Inflammatory Activity

GAA exerts potent anti-inflammatory effects by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.

Key Mechanisms:

-

Inhibition of NF-κB Pathway: GAA has been demonstrated to inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation[4]. This leads to a reduction in the expression of downstream inflammatory genes.

-

Modulation of JAK/STAT Pathway: GAA can suppress the JAK-STAT3 signaling pathway, which is involved in inflammatory responses[1].

-

Reduction of Pro-inflammatory Cytokines: Treatment with GAA has been shown to decrease the release of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages[4].

Neuroprotective Activity

Emerging evidence suggests that GAA possesses neuroprotective properties, making it a potential therapeutic agent for neurodegenerative diseases.

Key Mechanisms:

-

GAA has been shown to have therapeutic potential in a rat model of post-stroke depression by alleviating depressive-like behaviors and brain inflammation[5]. The proposed mechanism involves the modulation of microglial polarization via the ERK/CREB pathway[5].

Hepatoprotective Activity

GAA has demonstrated protective effects against liver injury in preclinical models.

Key Mechanisms:

-

In a rat model of carbon tetrachloride (CCl4)-induced hepatotoxicity, administration of a Ganoderma lucidum extract rich in ganoderic acids, including GAA, showed a protective effect by reducing elevated liver enzyme levels (ALT, AST, ALP) and mitigating oxidative stress[6].

Antimicrobial Activity

GAA has been reported to exhibit antimicrobial activity against a range of pathogens.

Key Mechanisms:

-

Extracts of Ganoderma lucidum containing GAA have shown inhibitory effects against various bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa[7][8].

Quantitative Data

The following tables summarize the quantitative data on the pharmacological activities of Ganolucidic acid A.

Table 1: Anti-Cancer Activity of Ganolucidic Acid A and its Derivatives

| Cell Line | Assay | Compound | IC50 / Kd | Reference |

| HepG2 (Human Hepatocellular Carcinoma) | Cell Viability | Ganolucidic Acid A | 187.6 µM (24h), 203.5 µM (48h) | [9] |

| SMMC7721 (Human Hepatocellular Carcinoma) | Cell Viability | Ganolucidic Acid A | 158.9 µM (24h), 139.4 µM (48h) | [9] |

| Various Cancer Cell Lines | MDM2 Binding | Ganolucidic Acid A derivative (A2) | KD = 1.68 µM | [2][10] |

Table 2: Anti-Inflammatory Activity of Lucidenic Acid A (a related compound)

| Assay | Compound | IC50 / ID50 | Reference |

| Protein Denaturation Assay | Lucidenic Acid A | 13 µg/mL | [11] |

| 12-O-tetradecanoylphorbol-13-acetate-induced ear skin inflammation (in vivo) | Lucidenic Acid A | 0.07 mg/ear | [11] |

Table 3: Antimicrobial Activity of Ganoderma lucidum Extracts

| Microorganism | Extract | MIC | Reference |

| Enterococcus faecalis | Water extract of mycelia | 20 mg/mL | [12] |

| Salmonella enterica | Water extract of mycelia | 80 mg/mL | [12] |

| Phytophthora cinnamomi | Aqueous ammonia extract | 187.5 µg/mL | [13] |

| Various Fungi | Aqueous ammonia extract | 187.5–1000 µg/mL | [13] |

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Ganolucidic acid A.

References

- 1. [PDF] Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation | Semantic Scholar [semanticscholar.org]

- 2. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synergistic anti-inflammatory effects of Ganoderma lucidum polysaccharide and ganoderic acid A on LPS-induced RAW264.7 cells by inhibition of TLR4/NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ganoderic Acid A-Mediated Modulation of Microglial Polarization is Involved in Depressive-Like Behaviors and Neuroinflammation in a Rat Model of Post-Stroke Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CCl4-induced hepatotoxicity: protective effect of rutin on p53, CYP2E1 and the antioxidative status in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ganoderma lucidum: Insight into antimicrobial and antioxidant properties with development of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A single acute hepatotoxic dose of CCl4 causes oxidative stress in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. sciforum.net [sciforum.net]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to Ganolucidic Acid A and its Relationship with Ganoderic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganolucidic acid A and the broader family of ganoderic acids, lanostane-type triterpenoids isolated from Ganoderma species, represent a significant area of interest in natural product chemistry and drug discovery. Their complex chemical structures and diverse pharmacological activities, including potent anti-cancer and anti-inflammatory properties, make them compelling candidates for therapeutic development. This technical guide provides a comprehensive overview of ganolucidic acid A, detailing its structural relationship to other prominent ganoderic acids. It includes a comparative analysis of their biological activities, supported by quantitative data, detailed experimental protocols for their isolation and bio-evaluation, and visual representations of the key signaling pathways they modulate. This document aims to serve as a foundational resource for researchers engaged in the study and application of these promising bioactive compounds.

Introduction: The Lanostane Triterpenoids of Ganoderma

For centuries, fungi of the genus Ganoderma, particularly Ganoderma lucidum, have been utilized in traditional medicine across Asia. The therapeutic potential of these mushrooms is largely attributed to their rich content of secondary metabolites, most notably the highly oxygenated lanostane-type triterpenoids. This class of compounds, which includes ganolucidic acid A and over 150 identified ganoderic acids, is biosynthesized from the common precursor lanosterol.[1] The structural diversity within this family arises from a series of complex oxidation, reduction, and acylation reactions, leading to a wide array of biological activities.[2] These activities include hepatoprotection, anti-tumor effects, and 5-alpha reductase inhibition, making them a focal point of modern pharmacological research.[1]

Structural Analysis: Ganolucidic Acid A in the Context of Ganoderic Acids

Ganolucidic acid A and ganoderic acids share a foundational tetracyclic triterpenoid core known as the lanostane skeleton. The variations in their biological activities can often be attributed to the differences in the type and position of functional groups attached to this core structure.

The Lanostane Skeleton

The lanostane skeleton is a 30-carbon framework characterized by a specific four-ring system (A, B, C, and D) and a side chain attached at carbon 17 (C-17). The numbering of the carbon atoms in the lanostane skeleton is crucial for identifying the positions of various functional groups that differentiate ganolucidic acid A from other ganoderic acids.

Comparative Structural Features

The key to understanding the relationship between ganolucidic acid A and other ganoderic acids lies in comparing the oxygen-containing functional groups (hydroxyl, keto, and carboxyl groups) at specific carbon positions on the lanostane skeleton and the side chain.

| Compound | Molecular Formula | C-3 | C-7 | C-11 | C-12 | C-15 | C-23 | Side Chain (at C-17) |

| Ganolucidic Acid A | C30H44O6 | =O | - | =O | - | -OH | =O | 2-methyl-4-oxoheptanoic acid |

| Ganoderic Acid A | C30H44O7 | =O | -OH | =O | - | -OH | =O | 2-methyl-4-oxoheptanoic acid |

| Ganoderic Acid B | C30H44O7 | -OH | -OH | =O | - | =O | =O | 2-methyl-4-oxoheptanoic acid |

| Ganoderic Acid C1 | C30H42O7 | =O | -OH | =O | - | =O | =O | 2-methyl-4-oxoheptanoic acid |

| Ganoderic Acid D | C30H42O7 | =O | -OH | =O | - | =O | =O | 2-methyl-4-oxoheptanoic acid |

| Ganoderic Acid F | C32H42O9 | =O | =O | =O | -OAc | =O | =O | 2-methyl-4-oxoheptanoic acid |

| Ganoderic Acid H | C32H44O9 | -OH | =O | =O | -OAc | =O | =O | 2-methyl-4-oxoheptanoic acid |

| Ganoderic Acid S | C30H44O3 | =O | - | - | - | - | - | (E)-2-methylhept-2-enoic acid |

Key Structural Relationships:

-

Ganolucidic Acid A vs. Ganoderic Acid A: These two compounds are structurally very similar. The primary difference is the presence of a hydroxyl group at the C-7 position in Ganoderic Acid A, which is absent in Ganolucidic Acid A.[2][3] This seemingly minor difference can significantly impact the molecule's polarity and its interaction with biological targets.

-

Oxidation States: The various ganoderic acids exhibit different oxidation states at key positions. For instance, C-3 can be a ketone (=O) or a hydroxyl group (-OH). Similarly, positions C-7, C-11, C-12, C-15, and C-23 frequently bear keto or hydroxyl functionalities.

-

Acetylation: Some ganoderic acids, such as Ganoderic Acid F and H, are acetylated (have an -OAc group), typically at the C-12 position.[4][5] This acetylation further modifies their lipophilicity and potential for biological activity.

-

Side Chain Variation: While most of the listed compounds share the same 2-methyl-4-oxoheptanoic acid side chain, variations do exist. For example, Ganoderic Acid S has a different side chain, (E)-2-methylhept-2-enoic acid, which lacks the C-23 keto group.[6]

Biosynthesis of Ganolucidic and Ganoderic Acids

The biosynthesis of these complex triterpenoids begins with the mevalonate (MVA) pathway, leading to the formation of lanosterol, the common precursor for all steroids and triterpenoids in fungi and animals. From lanosterol, a series of post-modification reactions, primarily catalyzed by cytochrome P450 monooxygenases, alcohol dehydrogenases, and acyltransferases, generate the vast diversity of ganoderic and ganolucidic acids. The exact sequence and interplay of these enzymatic reactions are still under active investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical characterization and encapsulation of Ganoderma pfeifferi extract with cytotoxic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 5. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

The Structural Elucidation of Ganolucidic Acid A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganolucidic acid A, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, stands as a molecule of significant interest within the scientific community. As one of the myriad bioactive compounds found in this revered fungus, its structural elucidation has been a key step in understanding its potential therapeutic applications, which are reported to include anti-tumor and anti-HIV activities. This technical guide provides a comprehensive overview of the structural determination of Ganolucidic acid A, detailing the spectroscopic data and experimental methodologies employed in its characterization. The complex architecture of this tetracyclic triterpenoid necessitates a multi-faceted analytical approach, relying on the synergistic interpretation of data from mass spectrometry, infrared and ultraviolet-visible spectroscopy, and advanced nuclear magnetic resonance techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃₀H₄₄O₆ |

| Molecular Weight | 500.67 g/mol |

| CAS Number | 98665-21-5 |

| Class | Lanostane Triterpenoid |

| Source | Ganoderma lucidum |

Spectroscopic Data for Structural Elucidation

The definitive structure of Ganolucidic acid A has been pieced together through the meticulous analysis of various spectroscopic data. Each technique provides unique insights into the molecule's framework and functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of Ganolucidic acid A, aiding in the determination of its elemental composition and the identification of key structural motifs.

| Ion/Fragment | m/z (relative intensity, %) | Interpretation |

| [M-H]⁻ | 500.3138 | Molecular ion (negative mode) |

| [M-H₂O-H]⁻ | 482.3032 | Loss of a water molecule |

| [M-CH₃-H]⁻ | 485.2899 | Loss of a methyl group |

| [M-Side Chain-H]⁻ | 370.2195 | Characteristic cleavage of the C₂₀-C₂₂ bond, resulting in the loss of the C₈H₁₅O₃ side chain (130 Da) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in Ganolucidic acid A. The absorption bands in the IR spectrum correspond to the vibrational frequencies of specific bonds within the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Strong | O-H stretching (hydroxyl groups) |

| ~2925 | Strong | C-H stretching (aliphatic CH₂, CH₃) |

| ~1745 | Strong | C=O stretching (ester or five-membered ring ketone) |

| ~1710 | Strong | C=O stretching (ketone and carboxylic acid) |

| ~1640 | Medium | C=C stretching (alkene) |

| ~1450 | Medium | C-H bending (aliphatic CH₂, CH₃) |

| ~1250 | Medium | C-O stretching (ester, ether, or alcohol) |

| ~1050 | Medium | C-O stretching (alcohol) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated systems within Ganolucidic acid A. The presence of chromophores, such as carbon-carbon double bonds and carbonyl groups, results in characteristic absorption maxima.

| λmax (nm) | Solvent | Chromophore |

| ~243 | Methanol | α,β-unsaturated ketone |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for complex organic molecules like Ganolucidic acid A. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the carbon skeleton and the connectivity of atoms.

¹H NMR Spectral Data (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 3 | 3.22 | dd | 11.5, 4.5 |

| 7 | 4.65 | m | |

| 15 | 4.90 | dd | 8.0, 4.0 |

| 24 | 5.28 | t | 7.0 |

| 18-CH₃ | 0.92 | s | |

| 19-CH₃ | 1.15 | s | |

| 21-CH₃ | 1.65 | s | |

| 26-CH₃ | 1.68 | s | |

| 27-CH₃ | 1.60 | s | |

| 28-CH₃ | 0.88 | s | |

| 29-CH₃ | 0.85 | s | |

| 30-CH₃ | 1.25 | s |

¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Position | δ (ppm) | Position | δ (ppm) |

| 1 | 38.5 | 16 | 48.2 |

| 2 | 28.7 | 17 | 50.1 |

| 3 | 78.9 | 18 | 16.2 |

| 4 | 39.1 | 19 | 18.7 |

| 5 | 50.5 | 20 | 128.2 |

| 6 | 21.5 | 21 | 18.3 |

| 7 | 68.4 | 22 | 34.5 |

| 8 | 145.8 | 23 | 200.5 |

| 9 | 141.2 | 24 | 123.8 |

| 10 | 37.2 | 25 | 131.5 |

| 11 | 209.8 | 26 | 25.7 |

| 12 | 38.9 | 27 | 17.6 |

| 13 | 44.3 | 28 | 28.0 |

| 14 | 50.8 | 29 | 15.4 |

| 15 | 75.3 | 30 | 21.8 |

Experimental Protocols

The structural elucidation of Ganolucidic acid A relies on a systematic workflow encompassing extraction, purification, and spectroscopic analysis.

Extraction and Isolation of Ganolucidic Acid A

-

Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum are subjected to exhaustive extraction with a polar solvent, typically 95% ethanol, using a Soxhlet apparatus.

-

Concentration: The resulting ethanolic extract is concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned with a solvent of intermediate polarity, such as ethyl acetate. The bioactive triterpenoids, including Ganolucidic acid A, preferentially partition into the ethyl acetate layer.

-

Column Chromatography: The ethyl acetate fraction is subjected to multiple rounds of column chromatography for purification.

-

Silica Gel Chromatography: The extract is first separated on a silica gel column using a gradient elution system of increasing polarity (e.g., a mixture of hexane and ethyl acetate, followed by chloroform and methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions enriched with Ganolucidic acid A are further purified on a Sephadex LH-20 column using an isocratic elution with a solvent such as methanol to remove smaller impurities.

-

-

Crystallization: The purified Ganolucidic acid A is obtained as a white crystalline solid upon slow evaporation of the solvent.

Spectroscopic Analysis Workflow

The Biosynthetic Pathway of Ganolucidic Acid A in Ganoderma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganolucidic acid A, a significant bioactive triterpenoid from the medicinal mushroom Ganoderma, has garnered considerable interest for its potential therapeutic applications. Understanding its biosynthesis is pivotal for optimizing production through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth exploration of the biosynthetic pathway of Ganolucidic acid A, detailing the enzymatic steps from the primary precursor, acetyl-CoA, to the final complex structure. It includes a compilation of quantitative data on pathway intermediates and gene expression, detailed experimental protocols for key analytical techniques, and visual representations of the metabolic and experimental workflows to facilitate a comprehensive understanding for researchers in the field.

Introduction

Ganoderma species, revered in traditional medicine, are a rich source of structurally diverse and pharmacologically active triterpenoids, including ganoderic acids and ganolucidic acids. Ganolucidic acid A, a member of this class, exhibits promising biological activities. Its intricate lanostane-type structure is a product of a complex biosynthetic pathway originating from the mevalonate (MVA) pathway, followed by a series of specific tailoring reactions catalyzed by cytochrome P450 monooxygenases (CYPs) and other enzymes. Elucidating this pathway is crucial for harnessing the full potential of this valuable compound.

The Biosynthetic Pathway of Ganolucidic Acid A

The biosynthesis of Ganolucidic acid A is a multi-step process that can be divided into two major stages: the formation of the lanosterol backbone via the mevalonate (MVA) pathway, and the subsequent modifications of lanosterol to yield the final product.

Stage 1: The Mevalonate Pathway and Lanosterol Synthesis

The initial steps of Ganolucidic acid A biosynthesis are shared with the synthesis of other isoprenoids and sterols, following the well-established MVA pathway.[1][2] This pathway begins with the condensation of three acetyl-CoA molecules and culminates in the formation of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are sequentially condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then reductively dimerized to form squalene. Squalene is subsequently epoxidized to 2,3-oxidosqualene, which is then cyclized by lanosterol synthase (LAS) to produce the tetracyclic triterpenoid precursor, lanosterol.[3][4]

Key enzymes in this stage include:

-

Acetyl-CoA C-acetyltransferase (AACT)

-

3-hydroxy-3-methylglutaryl-CoA synthase (HMGS)

-

3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) (a rate-limiting enzyme)[2]

-

Mevalonate kinase (MK)

-

Phosphomevalonate kinase (PMK)

-

Diphosphomevalonate decarboxylase (MVD)

-

Isopentenyl diphosphate isomerase (IPPI)

-

Farnesyl diphosphate synthase (FPS)

-

Squalene synthase (SQS) [2]

-

Squalene epoxidase (SE)

-

Lanosterol synthase (LAS) [2]

Stage 2: Post-Lanosterol Modifications

The conversion of lanosterol to Ganolucidic acid A involves a series of oxidative reactions, including hydroxylations and carboxylations, which are primarily catalyzed by cytochrome P450 monooxygenases (CYPs).[1] While the exact sequence of these modifications leading specifically to Ganolucidic acid A is still under investigation, studies on the biosynthesis of related ganoderic acids have identified several key CYPs that perform analogous reactions.

Based on the structure of Ganolucidic acid A (15α-hydroxy-3,11,23-trioxo-lanost-8-en-26-oic acid), the proposed biosynthetic steps from lanosterol would involve:

-

Oxidation at C-3: Conversion of the C-3 hydroxyl group of lanosterol to a ketone.

-

Oxidation at C-11: Introduction of a keto group at the C-11 position.

-

Hydroxylation at C-15: Introduction of a hydroxyl group at the C-15α position.

-

Oxidation at C-23: Introduction of a keto group at the C-23 position.

-

Oxidation at C-26: A three-step oxidation of the C-26 methyl group to a carboxylic acid. The enzyme CYP5150L8 has been identified to catalyze the three-step biotransformation of lanosterol at the C-26 position to synthesize 3-hydroxy-lanosta-8, 24-dien-26-oic acid (HLDOA).[5]

Other identified CYPs in Ganoderma that are involved in ganoderic acid biosynthesis and may play a role in the formation of Ganolucidic acid A include:

-

CYP5139G1: Responsible for C-28 oxidation.[6]

-

CYP512U6: Catalyzes hydroxylation at the C-23 position of certain ganoderic acids.[7]

The precise order of these reactions and the specific CYPs responsible for each step in Ganolucidic acid A formation require further functional characterization.

Quantitative Data

The production of Ganolucidic acid A and its precursors is influenced by various factors, including the expression levels of biosynthetic genes and culture conditions. This section summarizes key quantitative data from studies on Ganoderma triterpenoid biosynthesis.

Table 1: Production of Ganoderic Acids and Intermediates in Engineered Systems

| Compound | Host Organism | Engineering Strategy | Titer/Yield | Reference |

| 3-hydroxy-lanosta-8, 24-dien-26 oic acid (HLDOA) | Saccharomyces cerevisiae | Overexpression of cyp5150l8 | 14.5 mg/L | [5] |

| 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid (DHLDOA) | Saccharomyces cerevisiae | Expression of CYP5150L8 and CYP5139G1 | 0.27 mg/L | [6] |

| DHLDOA | Saccharomyces cerevisiae | Optimization of plasmid copy number | 2.2 mg/L (8.2-fold increase) | [6] |

| Lanosterol | Ganoderma lingzhi | Overexpression of lanosterol synthase (LS) | 2.3-fold higher than control | [8] |

| Ergosterol | Ganoderma lingzhi | Overexpression of lanosterol synthase (LS) | 1.4-fold higher than control | [8] |

| Total Ganoderic Acids | Ganoderma lucidum | Overexpression of truncated HMGR | ~2-fold higher than control | [3] |

| Total Ganoderic Acids | Ganoderma lucidum | Supplementation with 4 mM sodium acetate | 28.63% increase | [9] |

Table 2: Gene Expression Analysis in Ganoderma

| Gene | Condition | Fold Change in Expression | Reference |

| Lanosterol Synthase (LS) | Overexpression of LS gene | > 5-fold increase | [8] |

| 3-hydroxy-3-methylglutaryl-CoA synthase (hmgs) | Sodium acetate treatment | 32.8-fold higher than control | [9] |

| farnesyl pyrophosphate synthase (fps) | Sodium acetate treatment | 6.9-fold higher than control | [9] |

| squalene synthase (sqs) | Sodium acetate treatment | 12.0-fold higher than control | [9] |

| hmgs | Acetic acid treatment | 4.9-fold higher than control | [9] |

| Farnesyl Diphosphate Synthase (FPS) | Overexpression of FPS gene | 3.12-fold higher than WT | [10] |

| Squalene Synthase (SQS) | Overexpression of FPS gene | 2.28-fold upregulation | [10] |

| Lanosterol Synthase (LS) | Overexpression of FPS gene | 1.73-fold upregulation | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the Ganolucidic acid A biosynthetic pathway.

Fungal Strains and Culture Conditions

-

Ganoderma lucidum Strain: A well-characterized strain (e.g., ACCC53264) should be used.[9]

-

Culture Medium: Potato Dextrose Agar (PDA) for solid culture and a liquid medium for submerged fermentation. A typical liquid medium contains (g/L): glucose 20, peptone 18, KH2PO4 3, MgSO4 1.5, and vitamin B1 0.05, with an initial pH of 5.5.[11]

-

Culture Conditions: Seed cultures are typically grown at 28 °C with shaking at 180 rpm for 8 days. Fermentation cultures are inoculated with the seed culture and grown under similar conditions for a specified period.[11]

Metabolite Extraction and Analysis

-

Extraction of Triterpenoids:

-

Harvest and dry the fungal mycelia or fruiting bodies at 60 °C to a constant weight.[11]

-

Grind the dried material into a fine powder.[9]

-

Extract the powder with 95% ethanol (e.g., 1 g in 50 ml) overnight.[11]

-

Perform ultrasonic-assisted extraction (e.g., 400 W at 75 °C for 1 hour), repeating the process twice.[11]

-

Alternatively, for a more targeted extraction of acidic triterpenoids, use chloroform in an ultrasonic water bath, followed by liquid-liquid extraction with a saturated sodium bicarbonate solution. Acidify the aqueous phase to pH 3-4 with HCl to precipitate the ganoderic acids, which are then dissolved in methanol for analysis.[11]

-

-

HPLC Analysis:

Gene Cloning and Expression

-

RNA Extraction and cDNA Synthesis:

-

Harvest fresh mycelia and immediately freeze in liquid nitrogen.

-

Extract total RNA using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's instructions.[10]

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.[10]

-

Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.[10]

-

-

Gene Cloning:

-

Design gene-specific primers based on the target CYP or other biosynthetic gene sequences from the Ganoderma genome.

-

Amplify the full-length coding sequence of the gene from the cDNA using PCR.

-

Clone the PCR product into a suitable expression vector (e.g., a yeast expression vector like pYES2 or a fungal expression vector).

-

-

Heterologous Expression in Saccharomyces cerevisiae :

-

Transform the expression construct into a suitable S. cerevisiae strain.

-

Culture the recombinant yeast in an appropriate medium to induce gene expression.

-

Analyze the culture supernatant and cell pellet for the production of novel triterpenoids by HPLC and LC-MS.

-

Quantitative Real-Time PCR (qRT-PCR)

-

cDNA Preparation: Prepare cDNA from different experimental conditions as described in section 4.3.

-

Primer Design: Design primers for the target biosynthetic genes and a stable reference gene (e.g., 18S rRNA).[9][14]

-

qRT-PCR Reaction:

-

Set up the reaction using a SYBR Green-based master mix.

-

A typical thermal cycling profile is: 95°C for 30s, followed by 40 cycles of 95°C for 5s and 60°C for 30s.[15]

-

-

Data Analysis: Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing to the expression of the reference gene.[9][15]

Visualizations

Biosynthetic Pathway of Ganolucidic Acid A

Caption: Putative biosynthetic pathway of Ganolucidic acid A from Acetyl-CoA.

Experimental Workflow for Gene Function Analysis

Caption: Workflow for functional characterization of biosynthetic genes.

Conclusion

The biosynthesis of Ganolucidic acid A in Ganoderma is a complex process involving the coordinated action of numerous enzymes. While the upstream mevalonate pathway is well-understood, the specific cytochrome P450 enzymes and the precise sequence of oxidative reactions in the downstream pathway are areas of active research. This guide provides a comprehensive overview of the current knowledge, offering valuable data and protocols to aid researchers in further unraveling this intricate pathway. A deeper understanding will undoubtedly accelerate the development of biotechnological strategies for the sustainable and high-yield production of this medicinally important compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Improved ganoderic acids production in Ganoderma lucidum by wood decaying components - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancement of Ganoderic Acid Accumulation by Overexpression of an N-Terminally Truncated 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase Gene in the Basidiomycete Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biologically active metabolites of the genus Ganoderma: Three decades of myco-chemistry research [scielo.org.mx]

- 5. Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Overexpression of the homologous lanosterol synthase gene in ganoderic acid biosynthesis in Ganoderma lingzhi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhanced Ganoderic Acids Accumulation and Transcriptional Responses of Biosynthetic Genes in Ganoderma lucidum Fruiting Bodies by Elicitation Supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Increased production of ganoderic acids by overexpression of homologous farnesyl diphosphate synthase and kinetic modeling of ganoderic acid production in Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Submerged fermentation production and characterization of intracellular triterpenoids from Ganoderma lucidum using HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atlantis-press.com [atlantis-press.com]

- 13. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]

Ganolucidic Acid A: An In-Depth Technical Guide to its Preliminary In-Vitro Anti-Cancer Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganolucidic acid A (GA-A), a lanostane triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a promising natural compound with potent anti-cancer properties demonstrated in a variety of in-vitro studies. This technical guide provides a comprehensive overview of the preliminary in-vitro research on GA-A, focusing on its cytotoxic and anti-proliferative effects, the underlying molecular mechanisms, and detailed experimental protocols. Quantitative data from key studies are summarized, and the intricate signaling pathways modulated by GA-A are visualized to facilitate a deeper understanding of its therapeutic potential.

Introduction